molecular formula C15H17NO3S2 B2441275 N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide CAS No. 1170097-60-5

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2441275
CAS No.: 1170097-60-5
M. Wt: 323.43
InChI Key: AAOIVJBLYFXNTA-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[1-(5-formylthiophen-2-yl)propan-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-11-3-7-15(8-4-11)21(18,19)16-12(2)9-13-5-6-14(10-17)20-13/h3-8,10,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOIVJBLYFXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, exhibit significant anticancer properties. The compound is believed to interact with biological targets that are pivotal in cancer cell proliferation and survival.

A study demonstrated that related compounds with sulfonamide moieties showed cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involved inducing apoptosis through mitochondrial pathways, highlighting the potential of these compounds as anticancer agents .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial properties. This compound may also possess antimicrobial activity due to the presence of the sulfonamide group, which can interfere with bacterial folic acid synthesis. This aspect warrants further investigation to explore its efficacy against various bacterial strains.

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical pathways. Notably, the functionalization of thiophene derivatives has been explored using transition metal-catalyzed reactions, which facilitate the formation of complex structures with high selectivity.

Reaction Conditions

Typical synthetic routes involve:

  • Reagents : Use of palladium catalysts in conjunction with boronic acids for cross-coupling reactions.
  • Solvents : Common solvents include THF (tetrahydrofuran) and DMF (dimethylformamide), which help dissolve reactants and facilitate the reaction process.

The reaction conditions can significantly affect yield and selectivity, making optimization essential for effective synthesis .

Structural Characteristics

This compound possesses a unique structure characterized by:

  • Molecular Formula : C15H17NO3S
  • Molecular Weight : 323.43 g/mol
    This compound features a thiophene ring system that contributes to its electronic properties and potential reactivity in biological systems .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds in various applications:

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated cytotoxic effects on HCT-116 and MCF-7 cell lines with IC50 values <100 μM.
Apoptosis InductionInduced significant apoptotic changes in treated cancer cells, suggesting a promising therapeutic avenue.
Synthesis OptimizationExplored various reaction conditions to maximize yield and selectivity in synthesizing thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety may also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-formylthiophen-2-yl)ethyl)-4-methylbenzenesulfonamide
  • N-(1-(5-formylthiophen-2-yl)butyl)-4-methylbenzenesulfonamide
  • N-(1-(5-formylthiophen-2-yl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formyl group, thiophene ring, and sulfonamide moiety makes it a versatile compound for various applications .

Biological Activity

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring, an alkyl chain, and a sulfonamide group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.

Property Value
Molecular FormulaC15H17N1O2S1
Molecular Weight285.37 g/mol
SolubilitySoluble in DMSO, slightly soluble in water

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • It has been suggested that this compound could inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair processes. This inhibition can lead to increased cellular stress and potential apoptosis in cancer cells .
  • Antioxidant Properties :
    • Thiophene derivatives are known for their antioxidant capabilities, which can protect cells from oxidative damage. The formyl group may enhance this property by facilitating electron donation .
  • Anti-inflammatory Effects :
    • Compounds with sulfonamide groups often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially making this compound useful in treating inflammatory diseases .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM
    These results indicate significant potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress:

  • Method : Neuronal cell cultures were treated with the compound prior to exposure to hydrogen peroxide.
  • Outcome : The treatment significantly reduced cell death compared to untreated controls, suggesting protective effects against oxidative damage.

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